molecular formula C18H21ClN2 B1596922 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine CAS No. 24342-60-7

1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine

Cat. No.: B1596922
CAS No.: 24342-60-7
M. Wt: 300.8 g/mol
InChI Key: RMTYMEIZBKIWGP-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYMEIZBKIWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376377
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-60-7
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazepine Ring Formation via Benzophenone and Hexamethylenetetramine

A classical approach to synthesizing 1,4-diazepine derivatives involves the condensation of benzophenone derivatives with hexamethylenetetramine under acidic or neutral conditions to form an intermediate complex, which upon cyclization yields the diazepine ring.

  • Reaction Conditions : Heating benzophenone and hexamethylenetetramine in chloroform or ethanol, sometimes in the presence of potassium iodide, followed by isolation of the intermediate complex.
  • Cyclization : The intermediate is cyclized in an alcoholic solvent saturated with hydrochloric acid to form the diazepine ring.
  • Advantages : This method provides increased yields, reduced side products, and easier isolation of the product with shorter reaction times.

This method is documented in patent US4155904A, which also describes its utility in preparing substituted 1,4-benzodiazepines, including those with chloro-substituents on the phenyl rings.

Alkylation of Diazepine Nitrogen with (4-Chlorophenyl)phenylmethyl Halides

Preparation Data Table

Step Reagents/Conditions Description Yield (%) Notes
1 Benzophenone + Hexamethylenetetramine, chloroform or ethanol, HCl Formation of diazepine ring ~70-85 Intermediate isolation necessary
2 (4-Chlorophenyl)benzyl halide, K2CO3, DMF, 80°C, 3 h N-alkylation of diazepine nitrogen ~80-85 Reaction monitored by TLC
3 Dimethyl sulfate, aqueous NaOH, organic solvent, 0-25°C Optional methylation of nitrogen 75-90 Two-phase system for selective methylation

Research Findings and Notes

  • The reaction of benzophenone derivatives with hexamethylenetetramine is a well-established route for constructing the diazepine core, providing good yields and manageable purification steps.
  • Alkylation with substituted benzyl halides in DMF with potassium carbonate is effective for introducing bulky substituents such as (4-chlorophenyl)phenylmethyl groups, with high selectivity and yield.
  • The use of dimethyl sulfate for methylation offers a cleaner alternative to methyl iodide, reducing side products and simplifying workup.
  • Storage and handling of the final compound require attention to solvent choice and temperature to maintain stability, as highlighted in product data for related compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its diverse pharmacological activities, particularly in the following areas:

1. Central Nervous System (CNS) Effects

  • Anxiolytic and Sedative Effects : Research indicates that compounds similar to 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine exhibit anxiolytic properties. This class of compounds can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation .

2. Antidepressant Activity

  • Studies have shown that derivatives of diazepines can possess antidepressant effects through their interaction with serotonin and norepinephrine receptors, suggesting potential therapeutic uses in mood disorders .

3. Anticancer Properties

  • Preliminary investigations into the anticancer potential of related compounds have indicated that they may inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies highlight modifications that enhance efficacy against specific cancer types, such as lung and breast cancers .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

1. Cyclization Reactions

  • The formation of the diazepine ring can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions. The choice of solvents and catalysts significantly influences the yield and purity of the final product .

2. Green Chemistry Approaches

  • Recent advancements emphasize environmentally friendly synthetic routes that minimize waste and use safer reagents. One-pot synthesis techniques are gaining traction for their efficiency and reduced environmental impact .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

Study Objective Findings
Kanno et al. (1992)Evaluate antihypertensive effectsCompounds showed significant activity compared to standard medications like nifedipine .
Parthiban et al. (2020)Investigate anticancer activityCertain derivatives demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .
Sivaramakarthikeyan et al. (2019)Assess anti-inflammatory propertiesNew derivatives exhibited efficacy on par with traditional anti-inflammatory drugs .

Comparison with Similar Compounds

Biological Activity

1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine, a compound belonging to the class of diazepines, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C18H21ClN2, with a molecular weight of 304.83 g/mol. The compound features a hexahydro-diazepine ring structure that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC18H21ClN2
Molecular Weight304.83 g/mol
CAS Number24342-60-7
InChIKeyLXAUAMGDRHAHHE-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that compounds within the diazepine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of diazepines can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Specifically, this compound has been evaluated for its ability to enhance doxorubicin retention in multidrug-resistant cancer cells, suggesting a potential role as a multidrug resistance (MDR) modifier .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have reported moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings are significant as they indicate the potential use of this compound in treating bacterial infections .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease .

Study 1: Anticancer Activity

In a study published in Anticancer Research, various derivatives of diazepines were synthesized and tested against resistant cancer cell lines. The results indicated that certain compounds exhibited selective cytotoxicity towards MDR cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of diazepine derivatives found that this compound showed significant inhibition of bacterial growth in clinical isolates. This study emphasizes the need for further exploration into the compound's mechanism of action against specific pathogens .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of apoptotic pathways.
  • Enzyme Interaction : It inhibits key enzymes such as AChE and urease, which are crucial for neurotransmitter regulation and microbial metabolism respectively.

Q & A

Q. How can chemical engineering principles enhance the purification of this compound?

  • Methodology : Implement powder and particle technology to design crystallization protocols that minimize polymorph formation. Use computational fluid dynamics (CFD) to optimize solvent removal in rotary evaporators .

Q. What role does the chlorophenyl group play in the compound’s environmental fate?

  • Methodology : Conduct heterogeneous air chemistry studies to simulate photodegradation pathways. Track chlorine radical formation via GC-MS and compare with QSAR predictions for halogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Reactant of Route 2
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1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.